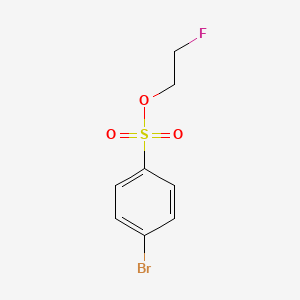
5-Chloroisatin 3-(4-phenylthiosemicarbazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroisatin 3-(4-phenylthiosemicarbazide): is a chemical compound with the molecular formula C15H11ClN4OS and a molecular weight of 330.79 g/mol . This compound is a derivative of isatin and thiosemicarbazide, featuring a chloro substituent at the 5-position of the isatin ring and a phenyl group attached to the thiosemicarbazide moiety. It has garnered attention in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloroisatin 3-(4-phenylthiosemicarbazide) typically involves the following steps:
-
Synthesis of 5-Chloroisatin:
Starting Material: Isatin
Reagent: Chlorinating agent (e.g., phosphorus pentachloride)
Reaction Conditions: The reaction is carried out under reflux conditions to introduce the chloro substituent at the 5-position of the isatin ring.
-
Formation of 3-(4-Phenylthiosemicarbazide):
Starting Material: 5-Chloroisatin
Reagent: 4-Phenylthiosemicarbazide
Reaction Conditions: The reaction is typically conducted in an appropriate solvent (e.g., ethanol) under reflux conditions to form the desired product.
Industrial Production Methods:
While specific industrial production methods for 5-Chloroisatin 3-(4-phenylthiosemicarbazide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: 5-Chloroisatin 3-(4-phenylthiosemicarbazide) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
Anticancer Activity: Research has indicated that derivatives of this compound may exhibit anticancer properties, making it a subject of interest in cancer research.
Industry:
Chemical Sensors: The compound and its derivatives can be used in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 5-Chloroisatin 3-(4-phenylthiosemicarbazide) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular components to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Isatin Derivatives: Compounds such as 5-bromo-isatin and 5-nitro-isatin share structural similarities with 5-Chloroisatin 3-(4-phenylthiosemicarbazide).
Thiosemicarbazide Derivatives: Compounds like 4-phenylthiosemicarbazide and 4-methylthiosemicarbazide are structurally related to the thiosemicarbazide moiety.
Uniqueness:
5-Chloroisatin 3-(4-phenylthiosemicarbazide) is unique due to the presence of both the chloro substituent on the isatin ring and the phenyl group on the thiosemicarbazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-9-6-7-12-11(8-9)13(14(21)18-12)19-20-15(22)17-10-4-2-1-3-5-10/h1-8,18,21H,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVUFXUUAOEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)
![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)
![(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B2805519.png)
![2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE](/img/structure/B2805520.png)


![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2805526.png)
![2-(benzylsulfanyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2805527.png)
![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2805528.png)

![1-(5-Chloropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2805531.png)
![3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2805533.png)
